1-Bromo-4-chloro-2-butyne

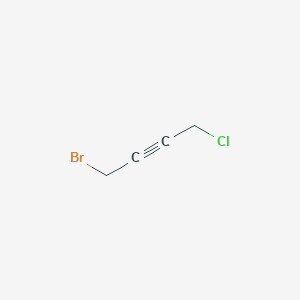

Description

Structure

3D Structure

Properties

CAS No. |

55882-30-9 |

|---|---|

Molecular Formula |

C4H4BrCl |

Molecular Weight |

167.43 g/mol |

IUPAC Name |

1-bromo-4-chlorobut-2-yne |

InChI |

InChI=1S/C4H4BrCl/c5-3-1-2-4-6/h3-4H2 |

InChI Key |

VATICBIJCZYBHZ-UHFFFAOYSA-N |

Canonical SMILES |

C(C#CCBr)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 4 Chloro 2 Butyne

Established Pathways for Halogenated Alkyne Synthesis

Traditional methods for preparing halogenated alkynes often rely on foundational reactions in organic chemistry, including direct halogenation, substitution reactions of propargylic alcohols, and elimination reactions from saturated or partially saturated precursors.

Direct Halogenation Strategies

Direct halogenation is a fundamental method for introducing halogen atoms into a molecule. In the context of alkynes, this reaction typically involves the addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the triple bond. chemistrysteps.com This process generally proceeds through a cyclic halonium ion intermediate, similar to the halogenation of alkenes. libretexts.orgmasterorganicchemistry.com

The reaction of an alkyne with one equivalent of a halogen typically produces a trans-dihaloalkene. chemistrysteps.commasterorganicchemistry.com The electron-withdrawing nature of the newly added halogens deactivates the resulting double bond, making the second addition slower than the first. However, the use of excess halogen (two or more equivalents) leads to the formation of a tetrahaloalkane. masterorganicchemistry.comyoutube.com

While direct halogenation is a primary strategy for producing vicinal dihaloalkenes and tetrahaloalkanes, it is not a common direct route to propargylic halides like 1-bromo-4-chloro-2-butyne from a butyne precursor, as it involves addition across the alkyne bond rather than substitution at the adjacent sp³-hybridized carbons.

Table 1: Examples of Direct Halogenation of Alkynes

| Starting Alkyne | Reagent (1 equiv.) | Major Product |

|---|---|---|

| Propyne | Br₂ | (E)-1,2-Dibromopropene |

| 2-Butyne | Cl₂ | (E)-2,3-Dichloro-2-butene |

| Phenylacetylene | Br₂ | (E)-1,2-Dibromo-1-phenylethene |

Synthesis from Propargyl Alcohols and Halogenating Agents

A highly effective and common method for synthesizing propargylic halides is the substitution reaction of propargyl alcohols. Propargyl alcohols are readily synthesized through the addition of acetylides to aldehydes or ketones. nih.gov This approach allows for the regioselective introduction of a halogen atom.

The synthesis of 1-bromo-2-butyne (B41608) has been successfully achieved by treating 2-butyn-1-ol (B121050) with phosphorus tribromide (PBr₃) in the presence of pyridine (B92270). chemicalbook.com This well-established transformation can be adapted for the synthesis of this compound. The logical precursor would be 4-chloro-2-butyn-1-ol. The hydroxyl group of this precursor can be converted to a bromide using various brominating agents.

Table 2: Synthesis of Propargylic Bromides from Propargylic Alcohols

| Propargylic Alcohol | Brominating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 2-Butyn-1-ol | PBr₃ | Pyridine / Ether | 1-Bromo-2-butyne | chemicalbook.com |

| Propargyl alcohol | PBr₃ | Pyridine / Ether | Propargyl bromide | |

| 4-Chloro-2-butyn-1-ol | PBr₃ | Pyridine / Ether | This compound | (Proposed) |

| 1-Phenyl-2-propyn-1-ol | HBr | Acetic Acid | 3-Bromo-1-phenyl-1-propyne |

The reaction with phosphorus tribromide proceeds by converting the alcohol into a good leaving group (a phosphite (B83602) ester), which is subsequently displaced by the bromide ion in an Sₙ2 reaction. The use of a base like pyridine is crucial to neutralize the hydrobromic acid byproduct. chemicalbook.com

Transformations of Related Halogenated Butane (B89635)/Butene Isomers

Alkynes can be synthesized through elimination reactions of halogenated alkanes or alkenes. The standard strategy involves a double dehydrohalogenation of a vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalide. chemistrysteps.com This reaction requires a strong base, such as sodium amide (NaNH₂) in liquid ammonia, to effect the two consecutive E2 eliminations. chemistrysteps.com

To synthesize this compound via this pathway, a potential precursor would need to be a polyhalogenated butane isomer. For instance, a starting material like 1,4-dichloro-2,3-dibromobutane could theoretically undergo double dehydrohalogenation to form the desired alkyne. The choice of base and reaction conditions would be critical to control the regioselectivity of the elimination and to avoid side reactions.

Table 3: Alkyne Synthesis via Double Dehydrohalogenation

| Dihaloalkane Precursor | Base | Product |

|---|---|---|

| 1,2-Dibromobutane | NaNH₂ (excess) | 1-Butyne |

| 2,2-Dichlorobutane | NaNH₂ (excess) | 2-Butyne |

| 1,2-Dichloro-1-phenylethane | NaNH₂ (excess) | Phenylacetylene |

Novel and Optimized Synthetic Approaches

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. This includes the use of catalysts and the development of stereoselective reactions for creating complex molecules.

Catalytic Synthesis of Halogenated Alkyne Scaffolds

Catalytic methods offer significant advantages in terms of efficiency and atom economy. While specific catalytic routes for this compound are not widely documented, general catalytic approaches for the synthesis of functionalized alkynes are prevalent. For instance, iron(III) chloride (FeCl₃) has been used to catalyze the substitution reaction of propargylic alcohols with various nucleophiles. organic-chemistry.org Such catalytic systems could potentially be optimized for the halogenation of propargylic alcohols, reducing the need for stoichiometric reagents.

Furthermore, transition metal catalysts, particularly those based on palladium, copper, and rhodium, are instrumental in cross-coupling reactions (like Sonogashira coupling) to construct complex alkyne frameworks. While typically used for C-C bond formation, research into catalytic C-X (X = halogen) bond formation at propargylic positions continues to be an area of interest.

Enantioselective and Diastereoselective Synthetic Routes

The compound this compound is an achiral molecule, meaning it does not have non-superimposable mirror images. Therefore, enantioselective synthesis is not directly applicable to its preparation. However, the principles of stereoselective synthesis are crucial for the preparation of chiral halogenated alkynes, which are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Enantioselective synthesis of chiral propargyl alcohols, which are precursors to chiral propargylic halides, is well-established. This is often achieved by the asymmetric addition of terminal alkynes to aldehydes, using chiral catalysts or ligands. organic-chemistry.org For example, palladium-catalyzed intramolecular alkyne hydroamination has been used to synthesize chiral pyrrolidines and piperidines with high enantioselectivity. rsc.org Similarly, rhodium-catalyzed [2+2+2] cycloadditions of diynes with alkynoates can generate inherently chiral saddle-shaped compounds. nih.gov These strategies highlight the advanced methods available for controlling stereochemistry in alkyne synthesis, which could be conceptually applied to the synthesis of more complex, chiral analogues of this compound.

Flow Chemistry Applications in this compound Production

While there is no specific literature describing the production of this compound using flow chemistry, the principles of this technology suggest it would be a highly advantageous method for its synthesis. Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers significant benefits in terms of safety, efficiency, and scalability over traditional batch processes.

For a reaction like the Finkelstein-type synthesis of this compound from 1,4-dichloro-2-butyne (B41282), a flow chemistry setup would offer precise control over reaction parameters. The reactants would be pumped from separate reservoirs and mixed at a T-junction before entering a heated reactor coil. The residence time, which is the duration the reaction mixture spends in the heated zone, can be finely tuned by adjusting the flow rates of the pumps and the length of the reactor coil. This precise control over temperature and residence time is critical for maximizing the yield of the monosubstituted product and minimizing the formation of the dibrominated byproduct.

The superior heat and mass transfer in microreactors would allow for rapid heating and cooling, enabling the use of higher temperatures to accelerate the reaction rate without significant decomposition of the product. This is particularly beneficial for potentially exothermic halogen exchange reactions. Furthermore, the small reactor volumes inherent in flow chemistry systems enhance safety, especially when dealing with reactive intermediates.

Below is a hypothetical data table illustrating potential parameters for a flow chemistry synthesis of this compound.

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Reactant 1 | 1,4-Dichloro-2-butyne | - | Starting material |

| Reactant 2 | Sodium Bromide | - | Bromide source |

| Solvent | Acetonitrile | - | Reaction medium |

| Reactant 1 Concentration | 0.5 | mol/L | Concentration of 1,4-dichloro-2-butyne solution |

| Reactant 2 Concentration | 0.6 | mol/L | Concentration of sodium bromide solution |

| Flow Rate (Reactant 1) | 1.0 | mL/min | Pump speed for reactant 1 |

| Flow Rate (Reactant 2) | 1.0 | mL/min | Pump speed for reactant 2 |

| Reactor Temperature | 80 | °C | Temperature of the reactor coil |

| Reactor Volume | 10 | mL | Volume of the reactor coil |

| Residence Time | 5.0 | min | Calculated time for the reaction mixture in the reactor |

| Pressure | 5 | bar | System back pressure to prevent solvent boiling |

| Hypothetical Yield | 75 | % | Estimated conversion to the desired product |

This interactive table showcases a potential set of conditions for the continuous synthesis of this compound. The enhanced control over reaction conditions afforded by a flow chemistry approach could lead to higher yields and purity compared to traditional batch methods. The system could also be easily scaled up by running multiple reactors in parallel or by operating the system for longer periods.

Reaction Mechanisms and Reactivity of 1 Bromo 4 Chloro 2 Butyne

Nucleophilic Substitution Reactions (SN1, SN2, SNi)

Nucleophilic substitution is a principal reaction pathway for 1-Bromo-4-chloro-2-butyne, given the presence of two leaving groups (Br⁻ and Cl⁻) at propargylic positions. The propargylic nature of the substrate—a saturated carbon adjacent to an alkyne—influences the reaction mechanism, allowing for competition between direct substitution (SN2) and pathways involving carbocation intermediates (SN1) or rearrangement (SN2'). wikipedia.org

The reaction typically involves a nucleophile attacking one of the electrophilic carbon atoms bonded to a halogen, leading to the displacement of the halide ion. chemguide.co.uk As the substrate features two primary carbons attached to the halogens, the SN2 mechanism is generally favored under neutral or basic conditions with strong nucleophiles. chemicalnote.combyjus.com This mechanism involves a single, concerted step where the nucleophile attacks as the leaving group departs, proceeding through a high-energy transition state. pharmaguideline.com

However, the propargylic system can also stabilize a carbocation intermediate through resonance with the adjacent triple bond. This stabilization makes an SN1 pathway plausible, particularly under solvolytic conditions with weak nucleophiles. The SN1 mechanism is a two-step process initiated by the slow departure of the leaving group to form a carbocation, which is then rapidly attacked by the nucleophile. byjus.com

The kinetics of nucleophilic substitution reactions involving this compound are governed by the specific mechanism at play.

For an SN2 reaction , the rate is dependent on the concentrations of both the substrate (this compound) and the incoming nucleophile. chemicalnote.comyoutube.com The rate law is expressed as: Rate = k[C₄H₄BrCl][Nu⁻]. The reaction is favored by strong, unhindered nucleophiles and polar aprotic solvents. Steric hindrance around the electrophilic carbon significantly slows the reaction rate. aspirationsinstitute.com

For an SN1 reaction , the rate-determining step is the unimolecular formation of the carbocation. pharmaguideline.com Therefore, the reaction rate is dependent only on the concentration of the substrate: Rate = k[C₄H₄BrCl]. The stability of the resulting propargylic carbocation is the crucial factor. These reactions are favored by polar protic solvents, which can stabilize both the departing leaving group and the carbocation intermediate. vedantu.com

The following table illustrates the expected kinetic behavior for each mechanism.

| Reaction Type | Rate Law | Dependence on [Substrate] | Dependence on [Nucleophile] | Key Influencing Factors |

| SN2 | Rate = k[Substrate][Nu] | First-Order | First-Order | Steric hindrance, Nucleophile strength |

| SN1 | Rate = k[Substrate] | First-Order | Zeroth-Order | Carbocation stability, Solvent polarity |

This interactive table summarizes the kinetic dependencies of SN1 and SN2 reactions.

A key feature of this compound is the presence of two different halogens, which introduces the question of regioselectivity. The C-Br bond is weaker and longer than the C-Cl bond, and the bromide ion (Br⁻) is a significantly better leaving group than the chloride ion (Cl⁻) due to its larger size and lower basicity.

Consequently, nucleophilic attack will occur preferentially at the carbon atom bearing the bromine atom (C-1). This selectivity allows for the controlled, stepwise functionalization of the molecule. A strong nucleophile will displace the bromide ion first, leaving the C-Cl bond intact for potential subsequent reactions.

The following table compares the properties relevant to the leaving group ability of bromine and chlorine.

| Property | Carbon-Bromine (C-Br) | Carbon-Chlorine (C-Cl) |

| Average Bond Enthalpy | ~285 kJ/mol | ~340 kJ/mol |

| Leaving Group Ability | Excellent | Good |

| Basicity of Halide Ion | Weaker Base (Br⁻) | Stronger Base (Cl⁻) |

This interactive table highlights the differences that make bromide a better leaving group than chloride.

In terms of stereoselectivity, an SN2 reaction proceeds with a complete inversion of configuration at the chiral center. chemicalnote.com Since the reacting carbons in this compound are not chiral centers, this aspect is less relevant unless a chiral derivative is used. An SN1 reaction, proceeding through a planar carbocation, would typically result in a racemic mixture if a chiral center were to be formed. byjus.com

Propargylic systems, analogous to allylic systems, can undergo a substitution reaction with rearrangement, known as an SN2' reaction. acs.org In this pathway, the nucleophile attacks the terminal sp-hybridized carbon (the γ-carbon) of the alkyne. This attack occurs in concert with a shift of the π-bond and the departure of the leaving group from the sp³-hybridized carbon (the α-carbon).

For this compound, an SN2' attack would lead to the formation of a substituted allene. This pathway competes with the direct SN2 attack at the α-carbon. The prevalence of the SN2' pathway can be influenced by factors such as steric hindrance at the α-carbon, the nature of the nucleophile, and the solvent system. acs.orgacs.org The reaction results in a complete transposition of the functional groups.

Addition Reactions Across the Alkyne Moiety

The carbon-carbon triple bond in this compound is an electron-rich region, making it susceptible to addition reactions, particularly with electrophiles.

Electrophilic reagents can add across the alkyne triple bond.

Hydrohalogenation: The addition of one equivalent of a hydrogen halide (like HBr or HCl) would proceed by protonating the alkyne to form a vinyl cation intermediate, followed by the attack of the halide ion. The initial protonation would lead to the more stable carbocation. The subsequent addition of a second equivalent of HX would yield a geminal dihalide.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the triple bond is also a characteristic reaction. The mechanism is believed to involve a cyclic halonium ion intermediate, similar to the halogenation of alkenes. libretexts.org The subsequent attack by a halide ion occurs from the opposite face of the ring, resulting in anti-addition. The initial addition of one mole of halogen would produce a dihaloalkene, and the addition of a second mole would yield a tetrahaloalkane.

While less common for simple alkynes, the triple bond in haloalkynes can be activated towards nucleophilic attack. acs.org Strong nucleophiles can add to one of the sp-hybridized carbons, a process often catalyzed by a transition metal. This reaction typically proceeds via a vinyl anion intermediate that is subsequently protonated or undergoes further reaction. acs.org This pathway provides a route to synthesize highly functionalized haloalkenes. A variety of nucleophiles, including thiols, phenols, and amines, have been shown to add across haloalkynes. acs.org

Chemo- and Regioselective Functionalizations

Chemoselectivity in the functionalization of this compound refers to the preferential reaction of a reagent with one functional group over another—specifically, selective reaction at the C-Br bond versus the C-Cl bond. Regioselectivity concerns which atom in the molecule is attacked. Due to the greater polarizability and lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, bromide is a significantly better leaving group. This intrinsic difference is the primary driver of selectivity in nucleophilic substitution reactions.

In a typical SN2 reaction, a nucleophile will preferentially attack the carbon atom attached to the bromine. This is because the transition state for the displacement of a bromide ion is lower in energy than that for the displacement of a chloride ion. Therefore, reacting this compound with one equivalent of a nucleophile (e.g., iodide, cyanide, or an azide) would be expected to yield primarily 1-substituted-4-chloro-2-butyne.

The principle of Hard and Soft Acids and Bases (HSAB) can also be applied. The electrophilic carbon attached to bromine is a softer acid than the one attached to chlorine. Consequently, soft nucleophiles (like thiolates and iodides) will show a high degree of selectivity for reaction at the C-Br bond. Harder nucleophiles might show less selectivity but the leaving group ability of bromide still dominates.

| Nucleophile | Expected Major Product | Selectivity Principle |

| Sodium Iodide (NaI) | 1-Iodo-4-chloro-2-butyne | Better leaving group (Br⁻ vs. Cl⁻); SN2 reaction |

| Sodium Thiophenoxide (NaSPh) | 1-(Phenylthio)-4-chloro-2-butyne | Soft nucleophile prefers softer electrophilic center (C-Br) |

| Sodium Azide (NaN₃) | 1-Azido-4-chloro-2-butyne | Preferential displacement of the better leaving group (Br⁻) |

Elimination Reactions (E1, E2)

Elimination reactions of this compound can lead to the formation of highly unsaturated systems like buten-yne and butadiene derivatives. These reactions are typically promoted by bases and proceed through either a concerted (E2) or stepwise (E1) mechanism. Given that the halogens are on primary carbons, the E2 mechanism is strongly favored, especially with strong, sterically hindered bases, as the formation of a primary carbocation required for an E1 pathway is highly unfavorable. nih.gov

The E2 mechanism requires the abstraction of a proton anti-periplanar to the leaving group. saskoer.ca In this compound, the protons are on the carbons adjacent to the halogen-bearing carbons (the propargylic positions).

Formation of a Buten-yne Derivative: A base can abstract a proton from either the C1 or C4 position, leading to the elimination of HBr or HCl, respectively. Given that Br⁻ is a better leaving group, the elimination of HBr is kinetically favored. Treatment with a strong, non-nucleophilic base like potassium tert-butoxide would likely lead to the selective elimination of HBr to form 1-chloro-1-buten-3-yne.

Formation of Butadiene Derivatives: If a second equivalent of a very strong base (like sodium amide) is used, a subsequent elimination can occur. libretexts.org Starting from the 1-chloro-1-buten-3-yne intermediate, the elimination of HCl could potentially form butatriene. Alternatively, if the initial reaction conditions are harsh enough, a double elimination could occur to produce conjugated dienes, though rearrangement is likely. A more controlled pathway might involve the initial functionalization followed by elimination.

| Base | Expected Product(s) | Mechanism |

| Potassium tert-butoxide (1 equiv.) | 1-Chloro-1-buten-3-yne | E2 (preferential elimination of HBr) |

| Sodium Amide (excess) | Butatriene (via double elimination) | E2 |

The stereochemistry of E2 reactions is highly specific, requiring an anti-periplanar arrangement of the proton being abstracted and the leaving group. libretexts.org

Elimination to form an allene: If a base attacks a proton on a carbon adjacent to the alkyne, elimination of a halide could lead to the formation of an allenic system. For instance, abstraction of a proton from C1 and elimination of the chloride from C4 is not a standard 1,2-elimination and is geometrically disfavored.

Elimination to form a conjugated enyne: The formation of 1-chloro-1-buten-3-yne from this compound does not create a new stereocenter if the product is the terminal alkyne. However, if the base was to abstract a proton from the other side of the triple bond, different stereoisomers (E/Z) of the resulting halo-enyne could be formed, dictated by the conformation of the transition state. The anti-periplanar requirement is the dominant factor in determining which diastereomer is formed. libretexts.org

Radical and Organometallic Coupling Reactions

The carbon-halogen bonds in this compound can undergo homolytic cleavage to form radicals or participate in organometallic catalytic cycles.

Free radical reactions are typically initiated by heat or UV light. unacademy.com In this compound, the C-Br bond has a lower bond dissociation energy than the C-Cl bond and is therefore more susceptible to homolytic cleavage, which would generate a bromine radical and a 4-chloro-2-butynyl radical.

Radical additions across the alkyne are also possible. For example, the free-radical addition of HBr, initiated by peroxides, proceeds via an anti-Markovnikov mechanism where the bromine radical adds to a carbon of the triple bond. libretexts.orgdalalinstitute.com This would generate a vinyl radical intermediate, which then abstracts a hydrogen atom from HBr. This can lead to the formation of various brominated and chlorinated butene derivatives.

| Reaction Type | Initiator | Key Intermediate | Expected Outcome |

| Homolytic Cleavage | UV Light / Heat | 4-chloro-2-butynyl radical | Dimerization or reaction with solvent |

| Radical Addition of HBr | Peroxide | Vinyl radical | Formation of dibromo-chloro-butenes |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The selectivity in substrates with multiple halides is well-established and depends on the rate of oxidative addition to the palladium(0) catalyst. The reactivity order is I > Br > OTf > Cl. youtube.commdpi.com This predictable selectivity makes this compound an excellent substrate for sequential, site-selective functionalization.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. While this compound is not a terminal alkyne, it can act as the electrophilic partner. The reaction would occur selectively at the C-Br bond. mdpi.comwikipedia.org Coupling with a terminal alkyne like phenylacetylene, catalyzed by palladium and a copper(I) co-catalyst, would yield 1-phenyl-5-chloro-2,4-pentadiyne, leaving the C-Cl bond intact for further modification.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. organic-chemistry.org Similar to the Sonogashira coupling, the reaction with this compound would be expected to proceed selectively at the more reactive C-Br bond. researchgate.net

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. wikipedia.org Once again, the established reactivity trend ensures that the coupling will occur preferentially at the carbon-bromine bond, allowing for the selective introduction of a new carbon-based group while preserving the chloro-substituent. nih.govrsc.org

| Coupling Reaction | Reagent Example | Expected Product | Selectivity Basis |

| Sonogashira | Phenylacetylene | 1-Chloro-6-phenyl-2,4-hexadiyne | Preferential oxidative addition at C-Br bond |

| Heck | Styrene | 1-Chloro-6-phenyl-4-hexen-2-yne | Preferential oxidative addition at C-Br bond |

| Stille | Tributyl(vinyl)stannane | 1-Chloro-2,5-hexadien-3-yne | Preferential oxidative addition at C-Br bond |

Organometallic Reagent Interactions and Derivatization of this compound

The reactivity of this compound with organometallic reagents is a nuanced area of organic synthesis, offering pathways to a variety of functionalized alkynes. The differential reactivity of the bromine and chlorine atoms, both attached to sp³ hybridized carbons, is the key determinant of the reaction's course and product selectivity. While specific documented reactions of this compound are not extensively reported in readily available literature, its reactivity can be inferred from the well-established principles of organometallic chemistry and the behavior of analogous 1,4-dihaloalkynes and propargyl halides.

Organometallic reagents, such as Grignard reagents (organomagnesium halides) and organocuprates, are powerful nucleophiles capable of forming new carbon-carbon bonds by displacing halide leaving groups. In the case of this compound, the carbon-bromine bond is significantly more labile than the carbon-chlorine bond. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making bromide a better leaving group. Consequently, organometallic reagents are expected to react preferentially at the brominated carbon.

Interaction with Grignard Reagents (Organomagnesium Halides)

Grignard reagents (R-MgX) are highly reactive organometallic compounds. Their direct reaction with propargyl halides can sometimes be complex, leading to mixtures of products through Sₙ2 and Sₙ2' (allylic rearrangement) pathways. However, in the presence of a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), the reaction becomes more selective and efficient. The in-situ formation of an organocuprate species is believed to be responsible for this enhanced selectivity.

The reaction of this compound with a Grignard reagent in the presence of a copper catalyst is anticipated to proceed via a nucleophilic substitution, primarily at the carbon bearing the bromine atom. This selective displacement would yield a 1-chloro-4-substituted-2-butyne, leaving the chloro functionality intact for potential subsequent transformations.

Table 1: Predicted Products from the Reaction of this compound with Various Grignard Reagents in the Presence of Catalytic Copper(I) Iodide

| Organometallic Reagent (Grignard) | R Group | Predicted Product |

| Methylmagnesium bromide (CH₃MgBr) | Methyl | 1-Chloro-4-methyl-2-butyne |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | Ethyl | 1-Chloro-4-ethyl-2-butyne |

| Phenylmagnesium bromide (C₆H₅MgBr) | Phenyl | 1-Chloro-4-phenyl-2-butyne |

| Vinylmagnesium bromide (CH₂=CHMgBr) | Vinyl | 1-Chloro-4-vinyl-2-butyne |

Interaction with Organocuprates

Organocuprates, particularly Gilman reagents (R₂CuLi), are softer nucleophiles compared to Grignard reagents and are well-known for their high selectivity in Sₙ2 reactions with alkyl halides, including propargyl systems. The reaction of this compound with a lithium dialkylcuprate is expected to afford the corresponding 1-chloro-4-alkyl-2-butyne with high efficiency and minimal side reactions. The superior leaving group ability of bromide over chloride would again direct the substitution to the C-Br bond.

This selective derivatization opens up possibilities for the synthesis of a wide array of functionalized alkynes. The remaining chloro group in the product can be subjected to further nucleophilic substitution or other transformations, allowing for a stepwise and controlled elaboration of the molecular structure.

Table 2: Expected Derivatization of this compound with Organocuprate Reagents

| Organometallic Reagent (Organocuprate) | R Group | Expected Product |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | Methyl | 1-Chloro-4-methyl-2-butyne |

| Lithium diethylcuprate ((CH₃CH₂)₂CuLi) | Ethyl | 1-Chloro-4-ethyl-2-butyne |

| Lithium diphenylcuprate ((C₆H₅)₂CuLi) | Phenyl | 1-Chloro-4-phenyl-2-butyne |

| Lithium divinylcuprate ((CH₂=CH)₂CuLi) | Vinyl | 1-Chloro-4-vinyl-2-butyne |

Advanced Spectroscopic and Structural Characterization of 1 Bromo 4 Chloro 2 Butyne

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-bromo-4-chloro-2-butyne, ¹H (proton) and ¹³C (carbon-13) NMR would provide critical information about its carbon framework and the electronic environment of its hydrogen atoms.

A ¹H NMR spectrum of this compound would be expected to show two distinct signals corresponding to the two methylene (B1212753) (CH₂) groups. The protons of the chloromethyl group (Cl-CH₂) and the bromomethyl group (Br-CH₂) are in different chemical environments due to the differing electronegativity of the adjacent halogen atoms. Consequently, they would resonate at different chemical shifts. The signal for the protons closer to the more electronegative chlorine atom would likely appear further downfield compared to the signal for the protons adjacent to the bromine atom. The integration of these signals would be expected to show a 2:2 ratio, confirming the presence of two CH₂ groups. Spin-spin coupling between these two methylene groups across the alkyne is not typically observed in proton NMR.

The ¹³C NMR spectrum would provide information on the carbon backbone of the molecule. Four distinct signals would be anticipated: one for each of the two methylene carbons and one for each of the two sp-hybridized carbons of the alkyne triple bond. The chemical shifts of the methylene carbons would be influenced by the attached halogen, with the carbon bonded to chlorine appearing at a different shift than the one bonded to bromine. The two alkyne carbons, being in a non-symmetrical environment, would also be expected to have distinct chemical shifts.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is illustrative as experimental data is not available.)

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Br-CH₂- | Data not available | Singlet (s) | 2H |

| Cl-CH₂- | Data not available | Singlet (s) | 2H |

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is illustrative as experimental data is not available.)

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| CH₂Br | Data not available |

| -C≡C- | Data not available |

| -C≡C- | Data not available |

| CH₂Cl | Data not available |

To definitively confirm the structure of this compound, two-dimensional (2D) NMR techniques would be invaluable. A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum would establish the direct one-bond correlations between the protons and the carbons they are attached to. This would allow for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals for the two methylene groups.

Furthermore, a Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range couplings (typically over two to three bonds) between protons and carbons. For instance, HMBC would show correlations from the protons of the bromomethyl group to both carbons of the alkyne, and similarly for the protons of the chloromethyl group. These correlations would be crucial in confirming the connectivity of the molecule, i.e., that the two methylene groups are attached to the opposite ends of the butyne chain.

While ¹H and ¹³C are the most commonly observed nuclei in NMR, observing halogen nuclei like ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br is technically challenging due to their quadrupolar nature, which leads to very broad signals. Therefore, direct NMR detection of bromine or chlorine in this compound is generally not practical for structural elucidation in a standard organic chemistry laboratory setting.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to display characteristic absorption bands for its functional groups. A key feature would be the C≡C triple bond stretching vibration, which for a non-symmetrical internal alkyne, is expected to show a weak to medium intensity band in the region of 2100-2260 cm⁻¹. The C-H stretching vibrations of the methylene groups would be observed in the typical region of 2850-3000 cm⁻¹. The C-H bending (scissoring) vibrations would likely appear around 1400-1470 cm⁻¹. In the fingerprint region of the spectrum (below 1500 cm⁻¹), the C-Cl and C-Br stretching vibrations would be present. The C-Cl stretch typically appears in the 600-800 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, generally between 500 and 600 cm⁻¹.

Table 3: Expected Infrared (IR) Absorption Bands for this compound (Note: This table is illustrative as experimental data is not available.)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (methylene) | 2850 - 3000 | Medium-Strong |

| C≡C stretch | 2100 - 2260 | Weak-Medium |

| C-H bend (methylene) | 1400 - 1470 | Medium |

| C-Cl stretch | 600 - 800 | Medium-Strong |

| C-Br stretch | 500 - 600 | Medium-Strong |

Raman spectroscopy is a complementary technique to IR spectroscopy. A key advantage of Raman for this molecule would be the detection of the C≡C triple bond stretch. In Raman spectroscopy, stretches of symmetrical, non-polar bonds often give strong signals. While the alkyne in this compound is not perfectly symmetrical, the C≡C stretch is often more intense in the Raman spectrum than in the IR spectrum. The C-Cl and C-Br stretches would also be observable in the Raman spectrum, providing complementary data to the IR analysis for a comprehensive vibrational characterization.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for the characterization of this compound, providing crucial information about its molecular weight, elemental composition, and structural features.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula of this compound. The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, and ³⁵Cl).

The theoretically calculated exact mass of the molecular ion [C₄H₄⁷⁹Br³⁵Cl]⁺ is 165.91849 Da. nih.gov Experimental determination of the exact mass through HRMS is expected to yield a value that closely matches this theoretical calculation, typically within a few parts per million (ppm), thus confirming the elemental composition of the compound.

Table 1: Exact Mass Data for this compound

| Molecular Formula | Isotopic Composition | Calculated Exact Mass (Da) |

| C₄H₄BrCl | ¹²C₄¹H₄⁷⁹Br³⁵Cl | 165.91849 |

Note: This table presents the theoretical exact mass. Experimental values from HRMS analysis would be expected to be in very close agreement.

Fragmentation Pattern Analysis for Structural Elucidation

The mass spectrum of this compound is characterized by a distinctive pattern of fragment ions that arise from the cleavage of the molecular ion. The presence of both bromine and chlorine, each with two stable isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in characteristic isotopic patterns for the molecular ion and any fragments containing these halogens. The relative abundance of these isotopes (approximately 1:1 for Br and 3:1 for Cl) leads to predictable peak clusters in the mass spectrum. docbrown.info

A plausible fragmentation pathway for this compound under electron ionization (EI) would involve the initial loss of a halogen atom or cleavage of the carbon-carbon bonds. The weakest bonds in the molecule are typically the carbon-halogen bonds, making the loss of Br or Cl a likely initial fragmentation step.

Table 2: Plausible Mass Spectral Fragmentation Data for this compound

| m/z (Fragment Ion) | Proposed Fragment Structure | Notes |

| 166/168/170 | [C₄H₄BrCl]⁺ | Molecular ion peak cluster, showing isotopic contributions from Br and Cl. |

| 131/133 | [C₄H₄Cl]⁺ | Loss of a bromine radical (·Br). The 3:1 isotopic pattern is characteristic of chlorine. |

| 87 | [C₄H₄Br]⁺ | Loss of a chlorine radical (·Cl). The 1:1 isotopic pattern is characteristic of bromine. |

| 51 | [C₄H₃]⁺ | Propargyl cation, a common and stable fragment in alkynes. |

| 49/51 | [CH₂Cl]⁺ | Cleavage of the C-C bond adjacent to the chloromethyl group. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of this compound and for the detection and identification of any trace-level impurities. In a typical GC-MS analysis, the compound is first separated from any non-volatile residues and then from other volatile components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, allowing for their identification based on their unique mass spectra.

For the analysis of a reactive compound like this compound, a relatively non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be suitable. The temperature program would be optimized to ensure good separation from any potential starting materials, byproducts, or degradation products.

Table 3: Hypothetical GC-MS Parameters for Purity Analysis of this compound

| Parameter | Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 15 °C/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-300 |

Note: These parameters are illustrative and would require optimization for a specific instrument and sample.

X-ray Crystallography and Diffraction Studies of Crystalline Derivatives

To date, there are no published reports in the scientific literature detailing the X-ray crystallographic analysis of this compound or any of its crystalline derivatives. Such studies would be invaluable for definitively determining the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. The synthesis of a suitable crystalline derivative and subsequent X-ray diffraction analysis would be a significant contribution to the structural chemistry of this compound.

Theoretical and Computational Studies on 1 Bromo 4 Chloro 2 Butyne

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing insights that complement experimental findings. For a molecule like 1-bromo-4-chloro-2-butyne, such calculations would be invaluable in elucidating its intrinsic properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. researchgate.net A typical DFT study on this compound would involve optimizing its three-dimensional structure to find the most stable arrangement of its atoms. This process would yield precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can determine various electronic properties, such as the distribution of electron density, the molecular electrostatic potential (MEP), and Mulliken charges on each atom. This information is crucial for understanding how the molecule interacts with other chemical species.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C≡C Bond Length (Å) | Data not available |

| C-Br Bond Length (Å) | Data not available |

| C-Cl Bond Length (Å) | Data not available |

| C-C-C Bond Angle (°) | Data not available |

| Br-C-C≡C Dihedral Angle (°) | Data not available |

| Cl-C-C≡C Dihedral Angle (°) | Data not available |

Note: The data in this table is hypothetical and serves as an example of what a DFT study would provide. No such data has been found in the searched literature.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. For a flexible molecule, this analysis helps to identify the most stable conformer(s) and the energy barriers between them. While the butyne backbone of this compound is relatively rigid, rotation around the C-C single bonds would lead to different conformers.

An energy landscape plot would visualize the potential energy of the molecule as a function of one or more dihedral angles, revealing the global minimum energy conformer and any local minima. This is essential for understanding the molecule's behavior in different environments.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For this compound, the HOMO-LUMO energy gap would be a critical parameter for assessing its kinetic stability and reactivity in various chemical reactions, including cycloadditions and nucleophilic substitutions.

Table 2: Hypothetical FMO Properties for this compound

| Property | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: The data in this table is hypothetical. No FMO analysis for this specific compound was found.

Reaction Mechanism Modeling

Computational modeling can provide a step-by-step understanding of how chemical reactions occur, which is often difficult to determine experimentally.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

For any proposed reaction involving this compound, a crucial step in computational modeling is to locate the transition state—the highest energy point along the reaction pathway. Various algorithms can be used to find this structure.

Once the transition state is identified, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the intended species.

Kinetic and Thermodynamic Feasibility Assessments

This type of analysis would be instrumental in predicting how this compound would behave under different reaction conditions and in the presence of various reagents.

Spectroscopic Parameter Prediction

Computational chemistry provides powerful tools to predict the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, these methods can elucidate its electronic structure and dynamic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods, particularly those based on density functional theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy.

The prediction process typically involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

Magnetic Shielding Tensor Calculation: Using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(2d,p)), the magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Calculation: The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts are instrumental in assigning experimental spectra and can help in distinguishing between isomers or conformational states. Below is a table of hypothetical predicted NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (≡C-CH₂Br) | - | 78.5 |

| C2 (≡C-CH₂Cl) | - | 82.0 |

| C3 (-CH₂Br) | 3.95 | 10.2 |

| C4 (-CH₂Cl) | 4.15 | 30.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational calculations of vibrational frequencies are crucial for assigning experimental spectra and understanding the molecule's force field.

The process involves:

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to the nuclear coordinates.

Frequency Scaling: The calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

Visualization and Assignment: The calculated vibrational modes can be visualized to aid in the assignment of specific spectral bands to particular molecular motions, such as C-H stretches, C≡C triple bond stretches, and C-halogen stretches.

A table of selected, hypothetical calculated vibrational frequencies and their assignments for this compound is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

| ν(C-H) | 2950 | CH₂ symmetric stretch |

| ν(C-H) | 3010 | CH₂ asymmetric stretch |

| ν(C≡C) | 2250 | C≡C stretch |

| δ(CH₂) | 1420 | CH₂ scissoring |

| ν(C-Cl) | 750 | C-Cl stretch |

| ν(C-Br) | 640 | C-Br stretch |

Note: The data in this table is hypothetical and for illustrative purposes.

Analysis of Non-Covalent Interactions

Non-covalent interactions play a pivotal role in determining the physical properties and crystal packing of molecules. For this compound, halogen bonding is a particularly significant interaction.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org In this compound, both the bromine and chlorine atoms can participate in halogen bonding. The bromine atom, being more polarizable, is generally a stronger halogen bond donor than chlorine.

Computational studies can quantify the strength and nature of these interactions. This is often achieved by:

Molecular Electrostatic Potential (MEP) Surface Analysis: The MEP surface reveals the regions of positive and negative electrostatic potential on the molecule. A region of positive potential, known as a σ-hole, is typically found on the halogen atom along the extension of the C-X (X = Br, Cl) bond, which is indicative of its ability to act as a halogen bond donor. acs.org

Interaction Energy Calculations: By studying dimers or larger clusters of this compound, the strength of halogen bonding can be calculated.

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and, in this case, halogen bonds. researchgate.netresearchgate.netmdpi.comchemrxiv.org Computational crystal structure prediction (CSP) methods can be employed to explore the possible packing arrangements of this compound.

These studies can predict:

Polymorphs: Different stable crystal structures (polymorphs) that the molecule might adopt.

Lattice Energies: The energy of the crystal lattice, providing an indication of the stability of the predicted structures.

Dominant Interactions: The primary intermolecular interactions responsible for the crystal packing. In the case of this compound, it is expected that C-Br···Cl, C-Br···π, and C-Cl···π halogen bonds, along with dipole-dipole interactions, would be significant in directing the crystal packing.

A hypothetical table summarizing the key intermolecular interactions and their estimated energies in a predicted crystal structure of this compound is provided below.

| Interaction Type | Donor | Acceptor | Estimated Interaction Energy (kJ/mol) |

| Halogen Bond | C-Br | Cl-C | -15.2 |

| Halogen Bond | C-Cl | Br-C | -8.5 |

| Halogen Bond | C-Br | π (C≡C) | -10.8 |

| Dipole-Dipole | Molecule | Molecule | -5.3 |

| van der Waals | Molecule | Molecule | -20.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Applications of 1 Bromo 4 Chloro 2 Butyne in Complex Organic Synthesis

Utilization as a Versatile Bifunctional Synthon

1-Bromo-4-chloro-2-butyne possesses two distinct electrophilic centers: the sp3 carbon attached to the bromine and the sp3 carbon attached to the chlorine. The carbon-bromine bond is generally more labile than the carbon-chlorine bond, suggesting that selective reactions could be possible. A nucleophile would be expected to first displace the bromide, which is a better leaving group. This differential reactivity is a hallmark of a useful bifunctional synthon, allowing for stepwise introduction of different functionalities. However, no specific examples or detailed research findings on the controlled, stepwise reactions of this compound with various nucleophiles are available in the reviewed literature.

Synthesis of Novel Heterocyclic Systems

Bifunctional molecules containing both an alkyne and alkyl halides are common precursors for the synthesis of heterocyclic compounds. The general strategy involves an initial reaction at one of the electrophilic sites followed by an intramolecular cyclization involving the alkyne moiety. For instance, reaction with a dinucleophile (e.g., a hydrazine, hydroxylamine, or amidine) could, in principle, lead to the formation of various five- or six-membered heterocycles. Despite this potential, there are no specific studies or reaction tables in the available literature that demonstrate the use of this compound for the synthesis of novel heterocyclic systems.

Building Block for Propargylic and Allenylic Compounds

The propargylic bromide functionality of this compound makes it a potential precursor for propargylic and allenylic compounds. Reaction with soft nucleophiles, particularly organocuprates, could proceed via an SN2' mechanism to yield allenylic derivatives. Direct SN2 substitution would lead to new propargylic compounds. While this is a fundamental reaction type for propargyl halides, the scientific literature lacks specific examples and detailed findings concerning the reaction of this compound with various nucleophiles to form these classes of compounds.

Precursor in the Synthesis of Complex Organic Molecules

The incorporation of a C4 building block with multiple reactive sites is a common strategy in the total synthesis of complex natural products and other organic molecules. The alkyne group itself can be used in various transformations, such as cycloadditions, hydrometallations, or as a precursor to carbonyl groups. However, a review of synthetic literature did not identify any instances where this compound was explicitly used as a key precursor in the documented synthesis of a complex molecule.

Incorporation into Polymer Chemistry and Material Science Precursors

Alkynes and bifunctional monomers are of significant interest in polymer chemistry and materials science. Alkynes can be polymerized through various methods, and the halogenated functionalities could be used for post-polymerization modification or for creating cross-linked materials. Despite the theoretical potential for this compound to serve as a monomer or a precursor to functional materials, no research was found that details its use in polymerization reactions or in the synthesis of material science precursors.

Derivatives of 1 Bromo 4 Chloro 2 Butyne and Their Specific Research Applications

Synthesis of Substituted Thioquinolines and Selenoquinolines

1-Bromo-4-chloro-2-butyne has been effectively utilized in the synthesis of novel substituted thioquinolines and selenoquinolines, which are classes of heterocyclic compounds with demonstrated biological activities, including antiproliferative effects. Research has shown that this bifunctional reagent can be used to introduce an acetylenic moiety onto the quinoline scaffold, leading to the formation of derivatives with potential as anticancer agents.

In one synthetic approach, this compound is reacted with a sodium quinolinethiolate salt through an S-alkylation reaction. For instance, sodium 4-chloro-3-quinolinethiolate can be alkylated with this compound to produce 4-chloro-3-(4-chloro-2-butynylthio)quinoline in good yield. eurochlor.org This reaction introduces the butynyl chain at the 3-position of the quinoline ring, creating a key intermediate for further derivatization.

Furthermore, this compound serves as an alkylating agent in a multi-step one-pot synthesis of more complex thio- and selenoquinolines. This process typically involves the initial reaction of a chloro-substituted thioquinoline with thiourea or selenourea. The resulting intermediate, upon in situ hydrolysis, generates a sodium thiolate or selenolate salt. Subsequent alkylation of this salt with this compound furnishes the desired (4-chloro-2-butynyl)thio- or (4-chloro-2-butynyl)seleno-quinoline derivatives. eurochlor.org This methodology has been successfully applied to synthesize a range of these compounds, which were then evaluated for their in vitro antiproliferative activity against various cancer cell lines.

Table 1: Synthesis of Substituted Thioquinolines using this compound

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| Sodium 4-chloro-3-quinolinethiolate | This compound | 4-chloro-3-(4-chloro-2-butynylthio)quinoline | 65 |

| 4-chloro-3-methylthioquinoline | 1. Thiourea, EtOH2. NaOH(aq)3. This compound | 4-(4-chloro-2-butynylthio)-3-methylthioquinoline | 43-86 (general range) |

Formation of Alkynyl Alcohols and Derived Ethers/Esters

Preparation of Mono-propargylated Diene and Allenylcyclobutanol Derivatives

The application of this compound in the synthesis of mono-propargylated diene and allenylcyclobutanol derivatives is an area that requires further investigation. While the related compound, 1-bromo-2-butyne (B41608), has been reported as a precursor for such derivatives, specific methodologies and research findings detailing the use of this compound for these preparations are not prominently featured in the available scientific literature. The synthesis of mono-propargylated dienes would likely involve the reaction of a diene with an organometallic reagent derived from this compound. The preparation of allenylcyclobutanol derivatives could potentially be achieved through the reaction of an allenyl organometallic species, generated from this compound, with a cyclobutanone. However, detailed experimental procedures and the outcomes of such reactions specifically involving this compound have not been extensively documented.

Design and Synthesis of Axially Chiral Teranyl Compounds

The design and synthesis of axially chiral teranyl compounds represent a sophisticated area of stereoselective synthesis. While there are general methods for the catalytic enantioselective synthesis of various chiral molecules, the specific use of this compound as a key starting material in the synthesis of axially chiral teranyl compounds is not well-documented in the reviewed scientific literature. The development of such a synthesis would likely require a novel catalytic system capable of controlling the stereochemistry of the resulting teranyl framework, but specific research dedicated to this application with this compound has not been identified.

Influence of Remote Halogenation on Derivative Reactivity and Structure

The influence of the remote chlorine atom on the reactivity and structure of derivatives of this compound is a topic of significant chemical interest. In general, the presence of a halogen substituent can exert both electronic and steric effects on a molecule, thereby influencing its reactivity at other positions. The electron-withdrawing inductive effect of the chlorine atom in this compound could potentially modulate the reactivity of the bromine atom and the alkyne moiety. For instance, it might affect the rate of nucleophilic substitution at the carbon bearing the bromine atom or influence the susceptibility of the alkyne to nucleophilic or electrophilic attack. However, specific research studies and detailed findings that systematically investigate and quantify the influence of this remote halogenation on the reactivity and structural characteristics of derivatives of this compound are not extensively reported in the scientific literature.

Green Chemistry Principles and Sustainable Synthetic Approaches for Halogenated Butynes

Atom Economy Maximization in 1-Bromo-4-chloro-2-butyne Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgnih.gov The ideal atom economy is 100%, meaning all the atoms from the reactants are found in the final product, with no atoms wasted as byproducts. scranton.edu

In the context of this compound synthesis, maximizing atom economy involves selecting reaction pathways that minimize the formation of byproducts. For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. scranton.edu

Consider a hypothetical synthesis of this compound. A reaction with a high atom economy would directly incorporate the bromine and chlorine atoms onto the butyne backbone without the loss of other atoms as waste.

Table 1: Comparison of Hypothetical Synthetic Routes for this compound based on Atom Economy

| Reaction Type | Reactants | Products | Byproducts | Theoretical Atom Economy (%) |

| Addition | But-2-yne-1,4-diol, HBr, HCl | This compound | Water | Lower |

| Direct Halogenation | 1,4-Dichlorobut-2-yne, NaBr | This compound | NaCl | Higher |

Note: This table is illustrative and compares generalized reaction types. The actual atom economy would depend on the specific reagents and stoichiometry used.

Achieving a high atom economy is a key goal in the sustainable production of this compound, as it directly correlates with reduced waste generation. nih.gov

Catalytic vs. Stoichiometric Reagents in Functionalization

A fundamental principle of green chemistry is the preference for catalytic reagents over stoichiometric ones. acs.org Catalysts are used in small amounts and are regenerated during the reaction, while stoichiometric reagents are consumed in the reaction and contribute to the waste stream. yale.edu

In the functionalization of this compound, employing catalytic methods can significantly reduce waste and improve reaction efficiency. For example, transition-metal-catalyzed cross-coupling reactions can be used to form new carbon-carbon or carbon-heteroatom bonds at the termini of the butyne chain. nih.gov These catalytic reactions are often more selective and require milder reaction conditions than their stoichiometric counterparts.

The use of recyclable catalysts further enhances the greenness of a process. nih.gov Immobilizing catalysts on solid supports, for instance, allows for easy separation from the reaction mixture and reuse in subsequent batches.

Table 3: Catalytic vs. Stoichiometric Functionalization of Alkynes

| Approach | Advantages | Disadvantages |

| Catalytic | High atom economy, low waste generation, high selectivity, milder reaction conditions, potential for catalyst recycling. acs.orgnih.gov | Catalyst cost and sensitivity, potential for metal contamination in the product. |

| Stoichiometric | Often well-established and predictable. | Poor atom economy, large amounts of waste, harsher reaction conditions. |

Waste Prevention and Minimization Strategies

The first principle of green chemistry is to prevent the formation of waste rather than treating it after it has been created. yale.edu In the synthesis and application of this compound, several strategies can be employed to minimize waste:

Optimizing reaction conditions: Fine-tuning parameters such as temperature, pressure, and reaction time can maximize the yield of the desired product and minimize the formation of side products.

Process intensification: Utilizing techniques like continuous flow chemistry can lead to better process control, higher yields, and reduced waste compared to traditional batch processing.

Use of renewable feedstocks: While not always directly applicable to the synthesis of highly functionalized small molecules like this compound, exploring routes from bio-based starting materials is a long-term goal for sustainable chemistry. yale.edu

The "E-factor" (Environmental factor), which is the mass ratio of waste to the desired product, is a useful metric for quantifying the environmental impact of a chemical process. nih.gov A lower E-factor indicates a more environmentally friendly process.

Resource Efficiency and Potential for Halogen Recycling in Butyne Chemistry

Resource efficiency in the chemical industry involves using raw materials, energy, and water in the most effective way possible to minimize waste and environmental impact. service.gov.uk For a compound like this compound, this means optimizing the use of the starting materials containing bromine and chlorine.

While the direct recycling of halogens from complex reaction mixtures can be challenging, it represents an important area of research for enhancing the long-term sustainability of producing and utilizing compounds like this compound.

Supramolecular Chemistry Involving 1 Bromo 4 Chloro 2 Butyne Derivatives

Exploration of Halogen Bonding Interactions in Self-Assembly

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. semanticscholar.org The strength of this interaction is influenced by the polarizability of the halogen atom, with iodine forming the strongest bonds, followed by bromine and then chlorine. semanticscholar.org In derivatives of 1-bromo-4-chloro-2-butyne, both bromine and chlorine atoms can participate in halogen bonding, offering a versatile platform for directing self-assembly.

The electronic properties of the butyne core, with its sp-hybridized carbon atoms, can be modulated by the introduction of various substituents, thereby fine-tuning the strength and directionality of the halogen bonds. Research has shown that electron-withdrawing groups attached to the halogen-containing molecule can enhance the strength of the halogen bond. nih.gov

The self-assembly of these derivatives can lead to the formation of diverse nanostructures, with the final architecture being dependent on factors such as the position, number, and type of halogen substituents. semanticscholar.org The interplay between halogen bonds and other non-covalent interactions, such as hydrogen bonds or π-π stacking, can also lead to the formation of complex and hierarchical supramolecular structures.

A hypothetical study on a series of this compound derivatives could yield data on the influence of substituents on halogen bond distances, as illustrated in the following table:

| Derivative | Substituent (R) | Halogen Bond Donor | Halogen Bond Acceptor | Observed Br···N Distance (Å) | Observed Cl···N Distance (Å) |

| 1 | -H | Bromine | Pyridine (B92270) | 2.95 | - |

| 2 | -H | Chlorine | Pyridine | - | 3.10 |

| 3 | -NO₂ | Bromine | Pyridine | 2.88 | - |

| 4 | -NO₂ | Chlorine | Pyridine | - | 3.02 |

| 5 | -OCH₃ | Bromine | Pyridine | 3.01 | - |

| 6 | -OCH₃ | Chlorine | Pyridine | - | 3.18 |

This table illustrates that electron-withdrawing substituents like -NO₂ could shorten and strengthen the halogen bonds, while electron-donating groups like -OCH₃ might weaken them.

Design and Synthesis of Supramolecular Architectures

The directional nature of halogen bonds makes this compound derivatives excellent candidates for the design and synthesis of intricate supramolecular architectures. researchgate.net By carefully selecting the halogen bond donors and acceptors, researchers can construct a variety of structures, including discrete assemblies, one-dimensional chains, and two- or three-dimensional networks. researchgate.net

For instance, the use of bidentate halogen bond acceptors, such as 4,4'-bipyridine, in conjunction with dihalogenated butyne derivatives can lead to the formation of infinite one-dimensional chains. nih.gov The geometry of these chains can be further controlled by the substitution pattern on the butyne core.

Below is a hypothetical representation of different supramolecular architectures that could be formed from this compound derivatives:

| Derivative System | Halogen Bond Acceptor | Resulting Architecture | Key Interactions |

| This compound | Pyridine | Discrete 1:2 complex | Br···N and Cl···N halogen bonds |

| 1,4-dibromo-2-butyne | 4,4'-bipyridine | 1D linear chain | Br···N halogen bonds |

| 1,4-dichloro-2-butyne (B41282) | 1,2-bis(4-pyridyl)ethylene | 1D zig-zag chain | Cl···N halogen bonds |

| 1-bromo-4-iodo-2-butyne | Pyrazine | 2D network | I···N and Br···N halogen bonds |

Molecular Recognition Phenomena in Butyne-Based Host-Guest Systems

Molecular recognition is a fundamental process in supramolecular chemistry, involving the specific binding of a "guest" molecule to a complementary "host" molecule. nih.gov The design of host molecules with well-defined cavities and specific recognition sites is crucial for achieving high selectivity. The rigid framework and the directional interaction capabilities of this compound derivatives make them suitable components for the construction of such host systems.

These host-guest systems often rely on a combination of non-covalent interactions, including halogen bonding, hydrogen bonding, hydrophobic interactions, and van der Waals forces, to achieve stable and selective binding. rsc.orgcuny.edu The pre-organization of the host molecule, where the binding sites are conformationally restricted, can significantly enhance the binding affinity for a specific guest.

For example, a macrocyclic host incorporating multiple this compound units could be designed to selectively bind small aromatic guest molecules. The halogen atoms would point towards the interior of the cavity, creating an electron-deficient region that can interact favorably with the electron-rich π-system of the guest.

A hypothetical study of a butyne-based macrocyclic host could provide the following binding constant data:

| Host Molecule | Guest Molecule | Binding Constant (Kₐ, M⁻¹) | Dominant Host-Guest Interactions |

| Butyne-based macrocycle | Benzene | 150 | Halogen-π, van der Waals |

| Butyne-based macrocycle | Toluene | 250 | Halogen-π, van der Waals, CH-π |

| Butyne-based macrocycle | Anisole | 400 | Halogen-π, van der Waals, dipole-dipole |

| Butyne-based macrocycle | Nitrobenzene | 80 | Repulsive electrostatic interactions |

These hypothetical results suggest that the host exhibits selectivity based on the electronic properties and size of the guest molecule.

Directed Synthesis of Crystalline Materials through Intermolecular Forces

The ability to control the arrangement of molecules in the solid state is a central goal of crystal engineering. The predictable and directional nature of halogen bonds makes them a powerful tool for the directed synthesis of crystalline materials with desired structures and properties. researchgate.net By utilizing this compound derivatives as building blocks, it is possible to program the formation of specific crystal packing motifs.

The competition and cooperation between different intermolecular forces, such as halogen bonds and hydrogen bonds, can be exploited to create complex crystalline architectures. semanticscholar.org The choice of solvent can also play a crucial role in directing the self-assembly process and influencing the final crystal structure.

The resulting crystalline materials can exhibit interesting properties, such as porosity, chirality, and non-linear optical activity, which are directly related to the molecular arrangement in the crystal lattice. The synthesis of enantiomerically pure crystalline materials can be achieved through the use of chiral building blocks or by employing chiral templates to guide the self-assembly process.

A summary of how intermolecular forces can direct the synthesis of different crystalline materials is presented below:

| Building Block | Co-former | Dominant Intermolecular Forces | Resulting Crystal System |

| This compound | 1,4-Dioxane | Halogen bonding (Br···O, Cl···O) | Monoclinic |

| 1-bromo-4-ethynyl-2-butyne | 4-Aminopyridine | Halogen bonding (Br···N), Hydrogen bonding (C≡C-H···N) | Orthorhombic |

| (R)-1-bromo-4-chloro-2-butyn-1-ol | (S)-1-phenylethanol | Halogen bonding, Hydrogen bonding (O-H···O) | Chiral space group (e.g., P2₁) |

This demonstrates the potential for creating a wide range of crystalline materials with tailored structures by carefully controlling the intermolecular interactions involving this compound derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.